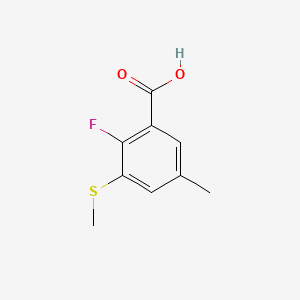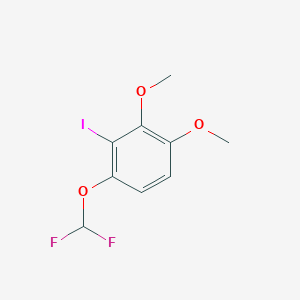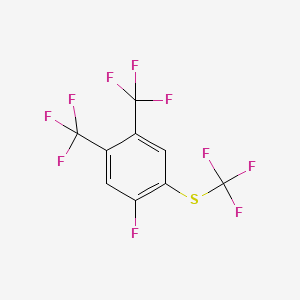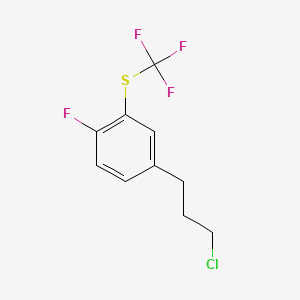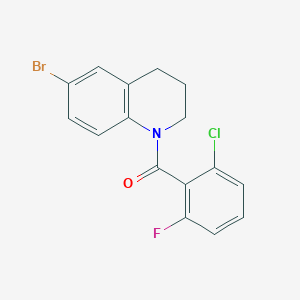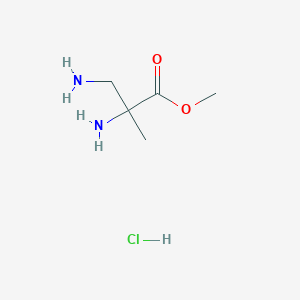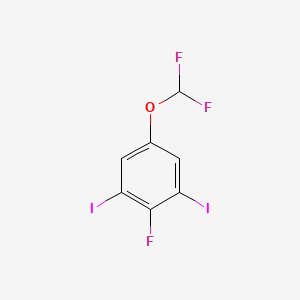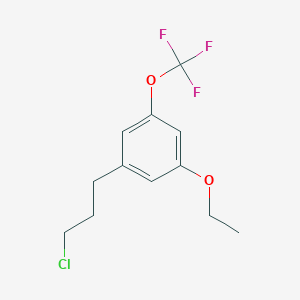
1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloropropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. One common synthetic route includes the following steps:
Halogenation: Introduction of a chloropropyl group to the benzene ring.
Etherification: Addition of an ethoxy group through a nucleophilic substitution reaction.
Trifluoromethylation: Incorporation of the trifluoromethoxy group using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethyl iodide (CF3I) under specific conditions.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts, controlled temperatures, and pressure conditions.
Analyse Chemischer Reaktionen
1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trifluoromethoxy group can be involved in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The trifluoromethoxy group, in particular, can influence the compound’s reactivity and binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: Differing in the presence of a difluoromethoxy group instead of an ethoxy group.
1-bromo-3-(3-chloropropyl)-5-(trifluoromethoxy)benzene: Featuring a bromo group instead of an ethoxy group.
Eigenschaften
Molekularformel |
C12H14ClF3O2 |
|---|---|
Molekulargewicht |
282.68 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-10-6-9(4-3-5-13)7-11(8-10)18-12(14,15)16/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
MHGSGRQGMZFBBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)CCCCl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B14035690.png)
